molecular formula C13H9FN2O2S B11436938 methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

Cat. No.: B11436938
M. Wt: 276.29 g/mol
InChI Key: QGNOPSYVEBZSHH-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, an isothiocyanate group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine or thiourea derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Amines or thiourea derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
  • Methyl 4-(4-bromophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
  • Methyl 4-(4-methylphenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H9FN2O2S/c1-18-13(17)12-11(16-7-19)10(6-15-12)8-2-4-9(14)5-3-8/h2-6,15H,1H3

InChI Key

QGNOPSYVEBZSHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)F)N=C=S

Origin of Product

United States

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